Milataxel

Übersicht

Beschreibung

Milataxel is a novel taxane analog, known for its enhanced preclinical activity compared to paclitaxel and docetaxel. It is particularly effective in cell lines that overexpress P-glycoprotein, a protein that often contributes to drug resistance. This compound has shown substantial anti-tumor activity in various preclinical models, making it a promising candidate for cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Milataxel is synthesized through a series of complex chemical reactions. The synthesis involves the esterification of a taxane core with various functional groups. The key steps include:

Esterification: The taxane core is esterified with benzoic acid and propionic acid to form the desired ester derivatives.

Hydroxylation: Hydroxyl groups are introduced at specific positions on the taxane core to enhance its biological activity.

Protection and Deprotection: Protective groups are used to shield reactive sites during the synthesis and are later removed to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as chromatography and recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Milataxel unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Hydroxylgruppen.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, um funktionelle Gruppen zu reduzieren.

Substitution: Austausch einer funktionellen Gruppe durch eine andere, um die chemische Struktur zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige biologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Milataxel hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Taxan-Analoga und deren chemischen Eigenschaften.

Biologie: Untersuchung seiner Auswirkungen auf die Zellteilung und Apoptose in verschiedenen Zelllinien.

Medizin: Erkundung als potenzielles Chemotherapeutikum zur Behandlung von Krebs, insbesondere bei Resistenzen gegen andere Taxane.

Industrie: Einsatz bei der Entwicklung neuer Arzneimittelformulierungen und -verabreichungssysteme.

5. Wirkmechanismus

This compound erhöht die Geschwindigkeit der Tubulinpolymerisation in vitro, was zur Bündelung von Mikrotubuli in Zellen führt. Dies stört die normale Funktion von Mikrotubuli, die für die Zellteilung unerlässlich sind. Durch die Stabilisierung von Mikrotubuli verhindert this compound deren Depolymerisation, wodurch die Zellteilung inhibiert und Apoptose in Krebszellen induziert wird .

Wirkmechanismus

Milataxel is compared with other taxane analogs such as paclitaxel and docetaxel. While all three compounds share a similar mechanism of action, this compound has unique properties that make it more effective in certain contexts:

Paclitaxel: Known for its use in treating various cancers but has limitations due to poor solubility and resistance in some cell lines.

Docetaxel: An improved version of paclitaxel with better solubility but still faces resistance issues.

This compound: Exhibits enhanced activity in cell lines that overexpress P-glycoprotein, making it a valuable option for drug-resistant cancers

Vergleich Mit ähnlichen Verbindungen

Milataxel wird mit anderen Taxan-Analoga wie Paclitaxel und Docetaxel verglichen. Obwohl alle drei Verbindungen einen ähnlichen Wirkmechanismus teilen, besitzt this compound einzigartige Eigenschaften, die es in bestimmten Kontexten effektiver machen:

Paclitaxel: Bekannt für seinen Einsatz bei der Behandlung verschiedener Krebsarten, weist jedoch aufgrund seiner schlechten Löslichkeit und Resistenz in einigen Zelllinien Einschränkungen auf.

Docetaxel: Eine verbesserte Version von Paclitaxel mit besserer Löslichkeit, aber immer noch mit Resistenzproblemen.

This compound: Zeigt eine verbesserte Aktivität in Zelllinien, die P-Glykoprotein überexprimieren, was es zu einer wertvollen Option für arzneimittelresistente Krebserkrankungen macht

Ähnliche Verbindungen:

- Paclitaxel

- Docetaxel

- Cabazitaxel

Die einzigartige Fähigkeit von this compound, Arzneimittelresistenz zu überwinden, und seine verbesserte präklinische Aktivität machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie.

Biologische Aktivität

Milataxel, a novel taxane analog, has garnered attention due to its potential as an anticancer agent, particularly in cases where conventional treatments like paclitaxel and docetaxel have failed. This compound is designed to overcome some of the limitations associated with traditional taxanes, particularly their susceptibility to multidrug resistance mechanisms, such as the overexpression of P-glycoprotein.

Like other taxanes, this compound functions by binding to β-tubulin, a key component of microtubules. This binding stabilizes microtubules and prevents their disassembly, which is crucial for cell division. The resultant mitotic arrest leads to apoptosis in cancer cells. Recent studies have also suggested that this compound may influence androgen receptor signaling pathways, which could enhance its efficacy in certain cancers like prostate cancer .

Preclinical Studies

This compound has demonstrated enhanced preclinical activity compared to its predecessors:

- In Vitro Studies : this compound showed significant cytotoxicity against various cancer cell lines, including those resistant to paclitaxel. For instance, it was effective in human ovarian carcinoma xenografts and exhibited activity against paclitaxel-resistant models .

- Pharmacokinetics : In a pharmacokinetic study involving five subjects, this compound had a mean elimination half-life of 64 hours and an area under the plasma concentration-time curve (AUC) of 1,708 ng·h/mL .

Table 1: Summary of Preclinical Findings

| Study Type | Findings |

|---|---|

| In Vitro | Effective against paclitaxel-resistant cell lines; cytotoxic in various cancer models |

| Pharmacokinetics | Half-life: 64 hours; AUC: 1,708 ng·h/mL |

| Mechanism | Binds β-tubulin; stabilizes microtubules; induces apoptosis |

Phase II Studies

This compound has undergone several clinical trials, notably in patients with advanced colorectal cancer (CRC) and non-small cell lung cancer (NSCLC):

- Colorectal Cancer : A Phase II trial involving 44 patients treated with intravenous this compound at a dose of 35 mg/m² every three weeks reported no objective responses. The median time to progression was 1.4 months. Notably, severe toxicities included neutropenic sepsis in three patients and two fatalities .

- Non-Small Cell Lung Cancer : In another study targeting platinum-refractory NSCLC patients, this compound showed some promise with partial responses observed in nine patients. However, the trials were halted due to safety concerns stemming from severe adverse events noted in earlier studies .

Table 2: Summary of Clinical Trial Outcomes

| Cancer Type | Study Phase | Dose (mg/m²) | Objective Response | Median Time to Progression | Notable Adverse Events |

|---|---|---|---|---|---|

| Colorectal Cancer | Phase II | 35 | None | 1.4 months | Neutropenic sepsis (3 cases), fatalities (2) |

| Non-Small Cell Lung Cancer | Phase II | Variable | Partial responses (9 patients) | Not specified | Severe adverse events led to trial cessation |

Safety Profile

The safety profile of this compound is concerning based on the available data. The most common grade 3/4 adverse events reported include:

- Neutropenia (57%)

- Leukopenia (27%)

- Neuropathy (16%)

- Diarrhea (14%)

- Thrombocytopenia (14%)

These findings indicate that while this compound may have potential therapeutic benefits, its use is accompanied by significant risks that necessitate careful patient monitoring and management during treatment .

Eigenschaften

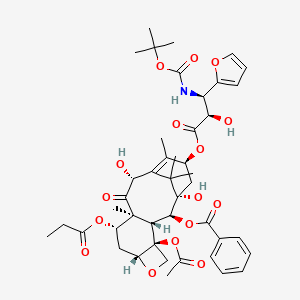

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVMHSNIQAICTR-UQYHODNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Record name | Milataxel | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Milataxel | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870345 | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

352425-37-7 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milataxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILATAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.